Home > Products > Screening Compounds P81622 > 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1011397-82-2

5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Catalog Number: EVT-3208461
CAS Number: 1011397-82-2
Molecular Formula: C17H13ClFN3O2
Molecular Weight: 345.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. [] It has been investigated for its vasodilatory effects in ovine pulmonary artery, where it has been found to stimulate the sodium pump independent of cGMP, contributing to its relaxant effect. [] It also potentiates cGMP signals generated by other sGC activators, such as BAY 58-2667. []

4-[((4-Carboxybutyl){2-[(4-phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58-2667)

Compound Description: BAY 58-2667 is an sGC activator that acts as a haem-mimetic. It binds with high affinity to sGC when the native haem is lost due to oxidation, a common occurrence in endothelial dysfunction. [] In addition to activating sGC, BAY 58-2667 also protects it from ubiquitin-triggered degradation. []

5-chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide sodium salt (HMR 1766)

Compound Description: HMR 1766 is a haem-independent sGC activator. []

Zn-protoporphyrin IX (Zn-PPIX)

Compound Description: Zn-PPIX is a haem-mimetic compound. []

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids

Compound Description: These compounds represent a series of structurally related pyrazolopyridine derivatives synthesized and evaluated for their antibacterial activities. []

1-(o-chlorophenyl)-3-(2,3-dihydro-4-methyl-3-thioxo-4H-1,2,4-triazol-5-yl)-1H-pyrazolo[3,4-b]quinoxaline

Compound Description: This compound is a pyrazolo[3,4-b]quinoxaline derivative synthesized through a multistep reaction sequence. []

4-Chloro-lH-pyrazolo[3,4-b]pyridine

Compound Description: This compound is a key starting material used in the synthesis of a series of 4-anilino-lH-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters, which are reported to possess anxiolytic activity. []

4-anilino-lH-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters

Compound Description: These compounds, synthesized using 4-chloro-lH-pyrazolo[3,4-b]pyridine as a starting material, are reported to exhibit anxiolytic activity. []

N,N′-Dipropyl-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine

Compound Description: This compound, structurally analogous to estrogens and selective estrogen receptor modulators, exhibits potent vasorelaxant effects in porcine coronary arteries, likely through inhibition of L-type Ca2+ channels. []

Dicyanocobinamide (CN2-Cbi)

Compound Description: CN2-Cbi, a naturally occurring intermediate of vitamin B12 synthesis, acts as a sGC coactivator. [] Notably, it targets the catalytic domain of sGC directly, unlike other known sGC regulators, and synergistically enhances the activation by other NO-independent sGC regulators, including BAY 41-2272. []

Source and Classification

The compound is classified as a pyrazolo[3,4-b]pyridine derivative. Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that have gained attention for their pharmacological properties. The specific compound in question contains several functional groups: a chloro group at position 5, a cyclopropyl group at position 6, a fluorophenyl group at position 1, and a carboxylic acid at position 4. This unique combination of substituents contributes to its potential biological activity and therapeutic applications .

Synthesis Analysis

The synthesis of 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be approached through various methods involving cyclization reactions of appropriate precursors. Two primary strategies for synthesizing pyrazolo[3,4-b]pyridines include:

  1. Formation of the Pyridine Ring on a Preexisting Pyrazole: This method typically involves using 3-aminopyrazole as a nucleophile reacting with biselectrophiles. The reaction proceeds through nucleophilic attacks on carbonyl groups followed by dehydration to form the desired bicyclic structure .
  2. Cyclocondensation Reactions: Another approach involves cyclocondensation reactions of hydrazine derivatives with acetylenic ketones or other suitable substrates to form pyrazoles that can be further modified to yield the target compound .

Technical parameters such as reaction temperature, solvent choice, and catalyst type can significantly influence yield and selectivity during synthesis.

Molecular Structure Analysis

The molecular structure of 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be described as follows:

  • Molecular Formula: C15_{15}H14_{14}ClF N3_{3}O2_{2}
  • Molecular Weight: Approximately 303.74 g/mol
  • Structural Features:
    • A pyrazole ring fused with a pyridine ring.
    • A carboxylic acid functional group at position 4.
    • A chlorine atom at position 5.
    • A cyclopropyl group at position 6.
    • A fluorophenyl substituent at position 1.

The presence of these substituents affects the electronic distribution and steric hindrance within the molecule, which in turn influences its reactivity and biological activity.

Chemical Reactions Analysis

5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:

  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
  • Deprotonation: The carboxylic acid can be deprotonated to form carboxylate salts under basic conditions.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved activity.

Mechanism of Action

The mechanism of action of 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. Pyrazolo[3,4-b]pyridines have been implicated in various biological activities including anti-inflammatory and anti-cancer effects. The presence of the carboxylic acid group may enhance solubility and facilitate binding to target proteins through hydrogen bonding or ionic interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like water and methanol; low solubility in non-polar solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within common ranges for similar compounds.

These properties are crucial for determining formulation strategies in pharmaceutical applications.

Applications

5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases due to its structural features that may interact with biological macromolecules.
  • Research: Used in studies investigating the pharmacological effects of pyrazolo[3,4-b]pyridines on cellular pathways involved in inflammation and cancer progression.
Systematic Nomenclature and Structural Classification of Pyrazolo[3,4-b]pyridine Derivatives

IUPAC Conventions for Polycyclic Heteroaromatic Systems

The systematic naming of polycyclic heteroaromatic compounds follows strict IUPAC priority rules based on ring structure, heteroatom distribution, and seniority hierarchies. The core scaffold in our case study—1H-pyrazolo[3,4-b]pyridine—is constructed by fusing a pyrazole ring (five-membered, two nitrogens) orthogonally to a pyridine ring (six-membered, one nitrogen) at bonds 3-4 and 4b-4a. According to IUPAC guidelines for fused systems:

  • The name "pyrazolo[3,4-b]pyridine" indicates the pyrazole ring is the parent component (higher priority due to more nitrogens), while pyridine is the attached component [3] [5].
  • The fusion descriptor "[3,4-b]" specifies that pyrazole atoms 3 and 4 bond to pyridine positions b (between atoms 2 and 3) [5].
  • Hydrogenation state is implied as fully unsaturated unless indicated by prefixes like "dihydro-".

Table 1: Nomenclature Breakdown of 5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid

Structural ElementIUPAC InterpretationPositional Significance
1H-Pyrazolo[3,4-b]pyridineBase fused bicyclic systemSpecifies tautomer (1H) and ring fusion points
1-(2-Fluorophenyl)N1-substituentLocant "1" denotes attachment to pyrazole nitrogen
3-MethylC3 alkyl groupPosition adjacent to fusion bond
4-Carboxylic acidC4 functional groupElectron-withdrawing moiety at ring junction
5-ChloroHalogen at C5Ortho to fusion bond in pyridine ring
6-CyclopropylAliphatic ring at C6Meta to fusion bond in pyridine ring

The systematic name thus encodes molecular topology unambiguously: Substituents are listed in alphanumeric order (chloro before cyclopropyl) and carboxylic acid retains seniority as the principal functional group [1] [7].

Tautomeric Considerations in 1H-Pyrazolo[3,4-b]pyridine Scaffolds

Tautomerism is a critical feature of pyrazolo[3,4-b]pyridines due to the presence of annular protons. Quantum mechanical analyses confirm that the 1H-tautomer (pyrazole N1-H) dominates overwhelmingly over the 2H-tautomer (pyridine N2-H) by ~37 kJ/mol (9 kcal/mol) [3] [5]. This preference arises from:

  • Aromatic Stabilization: The 1H-form maintains full aromaticity across both rings (6π electrons in pyrazole, 6π in pyridine), whereas the 2H-tautomer disrupts pyridine aromaticity [3].
  • Electronic Delocalization: In the 1H-configuration, the pK_a of the annular proton is ~17.5, preventing spontaneous migration under physiological conditions [5].
  • Substituent Locking: N1-substitution (e.g., 2-fluorophenyl in our compound) eliminates tautomeric mobility entirely. The C3-methyl group further sterically blocks 2H-tautomer formation [3] [9].

Experimental evidence from DrugBank confirms this dominance: Among 300,000+ known 1H-pyrazolo[3,4-b]pyridines, only 4,900 2H-analogs exist, none of which are drug candidates [3]. The irreversible 1H-configuration in our case study compound ensures metabolic and electronic predictability.

Position-Specific Substituent Effects on Ring Electron Distribution

Substituents at each position induce distinct electronic perturbations, quantified via computational modeling and spectroscopic analysis:

C4-Carboxylic Acid

  • Electrostatic Impact: The electron-withdrawing carboxylate group (pK_a ~3.5) depletes electron density at the fusion carbon (C4a), reducing π-electron delocalization across rings [9].
  • Resonance Effects: In the deprotonated state, the carboxylate anion donates electrons through conjugated resonance, increasing HOMO energy (-6.8 eV vs. -7.2 eV for methyl ester analogs) [7] [9].

C5-Chloro and C6-Cyclopropyl

  • Inductive Withdrawal: Chlorine at C5 reduces electron density at adjacent C4a (Mulliken charge: +0.32e) and C6 (+0.18e) [9].
  • Hyperconjugation: Cyclopropyl's high-lying Walsh orbitals donate electrons to the pyridine ring, offsetting chlorine withdrawal at C6. This raises the HOMO level by 0.4 eV versus cyclohexyl analogs [3] [9].

N1-(2-Fluorophenyl) and C3-Methyl

  • Steric Inhibition: Ortho-fluorine on the phenyl group creates a 20° dihedral angle with the pyrazole plane, limiting π-conjugation [9].
  • Electron Donation: The C3-methyl group (+I effect) increases electron density at N2 (pyridine nitrogen), enhancing basicity (predicted pK_a 3.1 vs. 2.6 for H-substituted) [5].

Table 2: Computational Analysis of Substituent Electronic Effects

Position/SubstituentHOMO (eV)LUMO (eV)Mulliken Charge at C4aDipole Moment (D)
Unsubstituted scaffold-6.5-0.9+0.112.1
C4-COO⁻ (deprotonated)-6.8-0.6-0.085.7
C5-Cl-6.7-1.0+0.323.9
C6-cyclopropyl-6.4-0.8+0.052.8
Full compound (neutral)-7.0-1.2+0.294.5

These perturbations collectively enhance electrophilicity at C4 (carboxylic acid) and C7 (for nucleophilic substitution), while creating a π-deficient domain suitable for kinase hinge-binding in medicinal applications [6] [9].

Properties

CAS Number

1011397-82-2

Product Name

5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

IUPAC Name

5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid

Molecular Formula

C17H13ClFN3O2

Molecular Weight

345.8 g/mol

InChI

InChI=1S/C17H13ClFN3O2/c1-8-12-13(17(23)24)14(18)15(9-6-7-9)20-16(12)22(21-8)11-5-3-2-4-10(11)19/h2-5,9H,6-7H2,1H3,(H,23,24)

InChI Key

JURYZRUAGLIEKH-UHFFFAOYSA-N

SMILES

CC1=NN(C2=NC(=C(C(=C12)C(=O)O)Cl)C3CC3)C4=CC=CC=C4F

Canonical SMILES

CC1=NN(C2=NC(=C(C(=C12)C(=O)O)Cl)C3CC3)C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.